molecular formula C19H21NO2 B1325675 4'-Methoxy-3-pyrrolidinomethyl benzophenone CAS No. 898794-06-4

4'-Methoxy-3-pyrrolidinomethyl benzophenone

Cat. No.: B1325675
CAS No.: 898794-06-4
M. Wt: 295.4 g/mol
InChI Key: MRRDXGCFSJVULR-UHFFFAOYSA-N
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Description

4’-Methoxy-3-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C19H21NO2 It is characterized by the presence of a methoxy group attached to the benzene ring and a pyrrolidinomethyl group attached to the benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-3-pyrrolidinomethyl benzophenone typically involves the following steps:

    Formation of Benzophenone Core: The initial step involves the preparation of benzophenone through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzene ring using methyl iodide and a base such as potassium carbonate.

    Attachment of Pyrrolidinomethyl Group: The final step involves the nucleophilic substitution reaction where the pyrrolidinomethyl group is attached to the benzophenone core. This is achieved by reacting the benzophenone derivative with pyrrolidine and formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of 4’-Methoxy-3-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Utilizing large reactors for the Friedel-Crafts acylation and subsequent methylation reactions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Quality Control: Ensuring the purity and quality of the compound through analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-3-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

4’-Methoxy-3-pyrrolidinomethyl benzophenone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Methoxy-3-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    4’-Methoxybenzophenone: Lacks the pyrrolidinomethyl group, making it less complex.

    3-Pyrrolidinomethylbenzophenone: Lacks the methoxy group, affecting its chemical properties.

    4’-Hydroxy-3-pyrrolidinomethyl benzophenone: Contains a hydroxyl group instead of a methoxy group, altering its reactivity.

Uniqueness

4’-Methoxy-3-pyrrolidinomethyl benzophenone is unique due to the presence of both the methoxy and pyrrolidinomethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-methoxyphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-18-9-7-16(8-10-18)19(21)17-6-4-5-15(13-17)14-20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRDXGCFSJVULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643184
Record name (4-Methoxyphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-06-4
Record name Methanone, (4-methoxyphenyl)[3-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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